molecular formula C7H13NO4 B1470997 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one CAS No. 1456821-63-8

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Cat. No. B1470997
CAS RN: 1456821-63-8
M. Wt: 175.18 g/mol
InChI Key: SBMKJZXVBJPLCN-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)propionic acid is used as a biological buffer and as an intermediate in organic synthesis and pharmaceuticals .


Synthesis Analysis

This compound can be synthesized from the readily available 2,2-bis(hydroxymethyl)propionic acid . It is commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .


Molecular Structure Analysis

The molecular structure of compounds derived from 2,2-bis(hydroxymethyl)propionic acid was determined in a study that synthesized new copper coordination compounds .


Chemical Reactions Analysis

The chemical reactions of 2,2-bis(hydroxymethyl)propionic acid are reflected in the metal to ligand molar ratio in the formed solid products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance depend largely on basic properties such as density, hydrophobicity, physical state, and vapor pressure .

Mechanism of Action

Safety and Hazards

2,2-Bis(hydroxymethyl)propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage and may cause respiratory irritation .

Future Directions

Dendrimers derived from 2,2-bis(hydroxymethyl)propionic acid, having a neutral polyester-based scaffold, could be particularly interesting due to their degradability in vivo . They are currently extensively studied for nonviral gene delivery .

properties

IUPAC Name

2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8-2-3-12-7(4-9,5-10)6(8)11/h9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMKJZXVBJPLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1=O)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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